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molecular formula C11H16N2O2 B8290632 N-(3-aminobutan-2-yl)-2-hydroxybenzamide

N-(3-aminobutan-2-yl)-2-hydroxybenzamide

Cat. No. B8290632
M. Wt: 208.26 g/mol
InChI Key: URLNFRSVAYJUBI-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

A mixture of benzyl 3-(2-hydroxybenzamido)butan-2-ylcarbamate (3.2 g, 9.36 mmol) and 10% Pd/C (0.32 g) in MeOH (120 mL) was stirred under a H2 (1 atm) atmosphere (RT, 16 h). The mixture was filtered and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with MeOH-DCM (0-20%) to afford N-(3-aminobutan-2-yl)-2-hydroxybenzamide (1.67 g, 86%) as a yellow oil.
Name
benzyl 3-(2-hydroxybenzamido)butan-2-ylcarbamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:25]=[CH:24][CH:23]=[CH:22][C:3]=1[C:4]([NH:6][CH:7]([CH3:21])[CH:8]([NH:10]C(=O)OCC1C=CC=CC=1)[CH3:9])=[O:5]>CO.[Pd]>[NH2:10][CH:8]([CH3:9])[CH:7]([NH:6][C:4](=[O:5])[C:3]1[CH:22]=[CH:23][CH:24]=[CH:25][C:2]=1[OH:1])[CH3:21]

Inputs

Step One
Name
benzyl 3-(2-hydroxybenzamido)butan-2-ylcarbamate
Quantity
3.2 g
Type
reactant
Smiles
OC1=C(C(=O)NC(C(C)NC(OCC2=CC=CC=C2)=O)C)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0.32 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a H2 (1 atm) atmosphere (RT, 16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with MeOH-DCM (0-20%)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(C(C)NC(C1=C(C=CC=C1)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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